

CAS number and physical properties of 1-(pyrimidin-2-yl)-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(pyrimidin-2-yl)-1H-indole

Cat. No.: B2669007

[Get Quote](#)

An In-depth Technical Guide to 1-(pyrimidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyrimidin-2-yl)-1H-indole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which fuses an indole ring system with a pyrimidine moiety, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The indole nucleus is a prevalent feature in many biologically active natural products and pharmaceuticals, while the pyrimidine ring is a cornerstone of nucleobases and numerous synthetic drugs. The combination of these two pharmacophores in a single molecule opens avenues for exploring new chemical space and biological activities. This guide provides a comprehensive overview of the core physical and chemical properties of **1-(pyrimidin-2-yl)-1H-indole**, its synthesis, and key safety considerations.

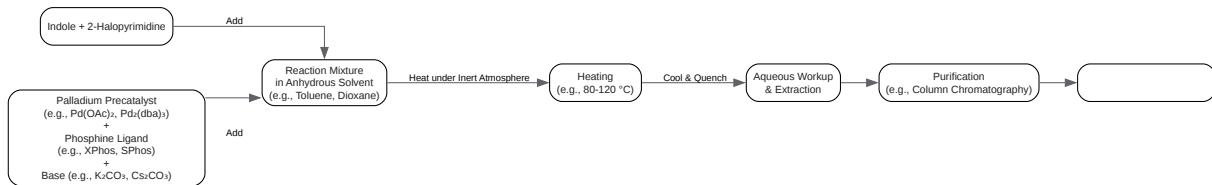
Chemical Identity and Physical Properties

The unique identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 221044-05-9 to **1-(pyrimidin-2-yl)-1H-indole**.

(pyrimidin-2-yl)-1H-indole. [1] This identifier ensures unambiguous referencing in scientific literature and databases.

The key physical and chemical properties of **1-(pyrimidin-2-yl)-1H-indole** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	221044-05-9	[1]
Molecular Formula	C ₁₂ H ₉ N ₃	[1]
Molecular Weight	195.22 g/mol	[1]
Appearance	Solid	
Melting Point	84 °C	
Boiling Point	Predicted for a similar saturated compound: ~369 °C	
Solubility	Based on its chemical structure, 1-(pyrimidin-2-yl)-1H-indole is expected to be sparingly soluble in water and more soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its N-arylidole structure suggests good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).	


Synthesis of 1-(pyrimidin-2-yl)-1H-indole

The construction of the C-N bond between the indole nitrogen and the pyrimidine ring is a key transformation in the synthesis of **1-(pyrimidin-2-yl)-1H-indole**. A highly effective and widely

adopted method for this type of coupling is the Buchwald-Hartwig amination.[2][3][4] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to N-arylindoles.

The general reaction scheme involves the coupling of indole with a suitable 2-substituted pyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Conceptual Workflow for Buchwald-Hartwig Amination

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **1-(pyrimidin-2-yl)-1H-indole** via Buchwald-Hartwig amination.

Exemplary Experimental Protocol

The following is a representative, non-optimized protocol for the synthesis of **1-(pyrimidin-2-yl)-1H-indole** based on established Buchwald-Hartwig amination procedures. Researchers should optimize conditions for their specific needs and scale.

- Reaction Setup: To an oven-dried Schlenk flask, add indole (1.0 eq.), 2-chloropyrimidine (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

- Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **1-(pyrimidin-2-yl)-1H-indole**.

Spectroscopic Characterization

Confirmation of the structure of the synthesized **1-(pyrimidin-2-yl)-1H-indole** is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of both the indole and pyrimidine rings. The aromatic region will display a complex pattern of multiplets corresponding to the protons on the benzene ring of the indole and the pyrimidine ring.
- ¹³C NMR: The carbon NMR spectrum will provide signals for all twelve carbon atoms in the molecule, with distinct chemical shifts for the carbons in the indole and pyrimidine rings.[\[1\]](#)

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling **1-(pyrimidin-2-yl)-1H-indole**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(pyrimidin-2-yl)-1H-indole is a compound of significant interest due to its hybrid structure, which holds potential for diverse applications in medicinal chemistry and materials science. This guide has provided a foundational understanding of its chemical identity, physical properties, a reliable synthetic approach via Buchwald-Hartwig amination, and essential safety information. Further research into the biological activities and material properties of this and related compounds is warranted to fully explore their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(pyrimidin-2-yl)-1H-indole | C12H9N3 | CID 53381231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and physical properties of 1-(pyrimidin-2-yl)-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2669007#cas-number-and-physical-properties-of-1-pyrimidin-2-yl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com